2-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide typically involves the reaction of an indole derivative with a hydrazide. One common method involves the condensation of 2-hydroxy-2-phenylacetohydrazide with an indole-3-carboxaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-hydroxy-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
2-hydroxy-2-phenylacetohydrazide: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar structural features and reactivity.
Uniqueness
2-hydroxy-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the indole moiety and the hydrazone linkage contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2-phenylacetamide |
InChI |
InChI=1S/C16H13N3O3/c20-14(10-6-2-1-3-7-10)16(22)19-18-13-11-8-4-5-9-12(11)17-15(13)21/h1-9,14,17,20-21H |
InChI Key |
PTYUSZIXXXOROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N=NC2=C(NC3=CC=CC=C32)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.